Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355421-07-7 |
|---|---|
Molecular Formula |
C26H31NO2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO2/c1-4-5-6-7-8-9-16-29-26(28)23-18-25(21-13-10-19(2)11-14-21)27-24-15-12-20(3)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
CZYMPHOGNGOIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction is the most widely documented method for constructing the quinoline skeleton.
Procedure :
-
Cyclization : Isatin reacts with 4-methylacetophenone in refluxing ethanol under alkaline conditions (KOH or NaOH). This forms 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.
-
Mechanism : The reaction proceeds via nucleophilic attack of the acetophenone enolate on isatin, followed by decarboxylation and aromatization.
Optimization :
Alternative Quinoline Synthesis Routes
While less common, the following methods have been explored:
-
Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with ketones. However, this method struggles with steric hindrance from the 4-methylphenyl group.
-
Skraup Reaction : Limited applicability due to harsh acidic conditions (concentrated H₂SO₄) that may degrade sensitive substituents.
Esterification Techniques
Acid-Catalyzed Esterification
Procedure :
-
The carboxylic acid intermediate is heated with excess octanol in the presence of H₂SO₄ (catalytic) at 110–120°C for 8–12 hours.
-
Water removal (via Dean-Stark trap or molecular sieves) shifts equilibrium toward ester formation.
Yield : 70–85%, depending on octanol purity and reaction time.
Acyl Chloride Intermediate
Procedure :
-
Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
-
Esterification : The acyl chloride reacts with octanol in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, using pyridine as an acid scavenger.
Advantages :
Coupling Agents
Procedure :
-
Activation : Carbodiimide reagents (e.g., DCC or EDC) activate the carboxylic acid in the presence of DMAP.
-
Nucleophilic Attack : Octanol reacts with the activated intermediate at 0–25°C.
Yield : 75–88%, with reduced thermal degradation.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
¹H NMR : Key signals include the octyl chain’s triplet at δ 0.88 ppm and the quinoline aromatic protons at δ 7.2–8.5 ppm.
-
IR Spectroscopy : Ester carbonyl (C=O) stretch at 1720–1740 cm⁻¹ confirms successful esterification.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed | 70–85 | 8–12 | Low cost, simple setup |
| Acyl Chloride | 80–90 | 2–4 | High purity, minimal side products |
| Coupling Agents | 75–88 | 4–6 | Mild conditions, scalability |
Optimal Pathway : The acyl chloride method balances efficiency and scalability, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives .
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties . This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials .
Mechanism of Action
Comparison with Similar Compounds
Position 6 Substituents
- Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (): The bromo substituent introduces electron-withdrawing effects, lowering the electron density of the quinoline ring. This enhances susceptibility to nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate .
Ester Groups
- The octyl ester in both compounds increases hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl), favoring solubility in nonpolar solvents and possibly improving membrane permeability in biological systems .
Aromatic Substituents
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): The amino and methoxy groups introduce polarity, raising melting points (223–225°C) and solubility in polar solvents like ethanol. In contrast, the target compound’s nonpolar substituents (methyl, octyl) likely reduce melting points and polar solvent compatibility .
Comparative Analysis of Reactivity and Stability
- Electrophilic Reactivity: Brominated quinolines (e.g., ) are more reactive toward Suzuki-Miyaura couplings due to the bromo leaving group, whereas methyl-substituted derivatives like the target compound are less reactive but more stable under basic or oxidative conditions .
- Thermal Stability: Methoxy and amino substituents (e.g., 4k, 4l) may form hydrogen bonds, enhancing thermal stability compared to alkylated quinolines .
Data Table: Key Parameters of Quinoline Derivatives
Biological Activity
Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. Its molecular formula is , with a molecular weight of approximately 389.5 g/mol.
Chemical Structure and Properties
The structural features of this compound include:
- Quinoline Core : Provides a bicyclic structure essential for biological interactions.
- Octyl Group : Enhances lipophilicity, improving solubility in biological systems.
- Methyl Substituents : Located at the 6-position and on the phenyl ring, potentially influencing biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Compounds with quinoline moieties have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves intercalation with DNA, disrupting replication and transcription processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed mechanisms remain to be fully elucidated.
- Enzyme Interaction : The compound may interact with various enzymes and receptors, potentially acting as an inhibitor or modulator in biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, which could lead to cytotoxic effects in rapidly dividing cells.
- Enzyme Inhibition : Interaction studies have shown that this compound may inhibit specific enzymes involved in cancer progression or microbial metabolism .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | C26H30BrN2O2 | Bromo substituent enhances binding affinity | Potential anticancer activity |
| Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | C26H30ClN2O2 | Chlorine substitution alters reactivity | Antimicrobial properties |
| Phenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | C24H19NO2 | Lacks octyl group; different solubility profiles | Varies based on substituents |
Case Studies
- Anticancer Studies : A study investigating the cytotoxic effects of various quinoline derivatives found that those with enhanced lipophilicity exhibited improved cellular uptake and apoptosis induction in cancer cell lines . this compound was noted for its superior efficacy compared to less lipophilic counterparts.
- Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant inhibition against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : Research utilizing surface plasmon resonance (SPR) indicated that this compound binds effectively to target enzymes, which could be pivotal in designing inhibitors for therapeutic applications.
Q & A
Q. What synthetic routes are effective for producing Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, starting with the preparation of quinoline intermediates followed by esterification. For analogous compounds, coupling reactions using organometallic catalysts (e.g., Pd(PPh₃)₄) under controlled temperatures (60–80°C) and inert atmospheres are effective . Yield optimization requires solvent selection (e.g., DMF for polar intermediates) and catalyst loading adjustments (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradients) ensures product purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at C6 and the 4-methylphenyl moiety).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
- X-ray crystallography : Determines absolute configuration using SHELXL refinement within the WinGX suite, addressing anisotropic displacement parameters .
- IR spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational molecular modeling and experimental crystallographic data?
Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:
- Compare multiple crystal structures (if available) and perform molecular dynamics simulations in explicit solvent models.
- Adjust torsion angles in docking software (e.g., AutoDock Vina) to align with crystallographic bond lengths (±0.02 Å tolerance) .
- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What methodological considerations are essential when refining crystal structures using SHELX software?
Key considerations include:
- Handling disorder in the octyl chain using PART instructions and applying restraints (DFIX, SIMU) for thermal motion consistency.
- Anisotropic refinement of non-hydrogen atoms with SHELXL-2018/3 to achieve R1 < 5%.
- Twinning detection via PLATON if merging statistics suggest twin laws .
- Visualization of hydrogen bonding networks using OLEX2 to validate supramolecular packing .
Q. How does the substitution pattern on the quinoline ring influence enzymatic interactions with quinoline-4-carboxylate 2-oxidoreductase?
The 6-methyl and 4-methylphenyl groups sterically hinder enzyme-substrate binding. Kinetic studies using stopped-flow spectrophotometry (λ = 340 nm) show a 2.3-fold decrease in kcat compared to unsubstituted analogs. Site-directed mutagenesis (e.g., F432A mutation) partially restores activity, indicating hydrophobic interactions dominate recognition . Molecular docking (GOLD Suite v5.3) corroborates reduced binding scores (-9.8 kcal/mol vs. -12.4 kcal/mol for the parent compound) .
Data Contradiction Analysis
Q. How can conflicting spectroscopic data from different research groups be reconciled?
- Root-cause analysis : Compare solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and probe concentration effects on NMR shifts.
- Reproducibility checks : Validate HRMS calibration using internal standards (e.g., sodium trifluoroacetate).
- Crystallographic cross-validation : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
